1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate
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Overview
Description
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate is a synthetic organic compound that belongs to the class of thiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share some structural similarities with this compound, have been found to inhibit certain enzymes, thereby exerting their biological effects .
Biochemical Pathways
For instance, indole derivatives have been found to inhibit certain enzymes, thereby disrupting the normal functioning of these pathways .
Result of Action
Based on the biological activities of structurally similar compounds, it can be inferred that this compound may have potential therapeutic effects in a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorophenylacetyl chloride and 4-methylthioamide are used as starting materials.
Substitution Reaction: The thiazole ring is then subjected to a substitution reaction with ethyl bromoacetate to introduce the ethyl group at the 2-position.
Carbamate Formation: The final step involves the reaction of the ethyl-substituted thiazole with isopropyl isocyanate to form the N-isopropylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole moiety.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Thiazole derivatives have shown promise in inhibiting various enzymes and pathways involved in disease progression.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in pests.
Comparison with Similar Compounds
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate can be compared with other thiazole derivatives:
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Similar Compounds
- 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-methylcarbamate
- 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-ethylcarbamate
- 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-propylcarbamate
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Uniqueness: : The presence of the N-isopropylcarbamate group in this compound may confer unique biological activities and pharmacokinetic properties compared to other similar compounds. This structural variation can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-9(2)18-16(20)21-11(4)14-10(3)19-15(22-14)12-5-7-13(17)8-6-12/h5-9,11H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZWTAGUDWOEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)OC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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